N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide is a synthetic organic compound that features a trifluoromethyl group, a cyclopentyl ring, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide typically involves multiple steps:
Formation of the trifluoromethylphenyl cyclopentylamine: This step involves the reaction of 2-(trifluoromethyl)phenyl bromide with cyclopentylamine under suitable conditions, such as the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).
Introduction of the cyanomethyl group: This can be achieved by reacting the intermediate with a cyanomethylating agent such as cyanomethyl chloride in the presence of a base like sodium hydride.
Formation of the final compound: The final step involves the reaction of the intermediate with chloroacetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The trifluoromethyl group could enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide: can be compared with other compounds containing trifluoromethyl groups, cyclopentyl rings, or cyanomethyl groups.
N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclohexyl]amino]acetamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the cyanomethyl group can participate in various chemical reactions, making the compound versatile for different applications.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c17-16(18,19)13-6-2-1-4-11(13)12-5-3-7-14(12)22-10-15(23)21-9-8-20/h1-2,4,6,12,14,22H,3,5,7,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKOBHIQZSQFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NCC(=O)NCC#N)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.